ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMGRSSLHPGTO-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zn(II)-Catalyzed Enantioselective Synthesis
The Zn(II)-catalyzed [3+2] cycloaddition between acyclic enones and imino esters provides a direct route to ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate. A representative protocol uses Zn(OTf)₂ (10 mol%) and a chiral bisoxazoline ligand (12 mol%) in dichloromethane at −20°C. The reaction proceeds via a stepwise mechanism:
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Coordination : The Zn(II) center binds the enone and imino ester, aligning reactants for stereoselective attack.
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Cyclization : Intramolecular nucleophilic addition forms the pyrrolidine ring with simultaneous establishment of the (2R,3S) configuration.
Reaction conditions yield 48–79% isolated product with enantiomeric ratios (er) of 86:14 to >99:1. Crystallization from cyclohexane/ethyl acetate (3:1) enhances purity to ≥98%.
Table 1: Performance of Zn(II)-Catalyzed Cycloadditions
| Substrate Pair | Yield (%) | er | Temperature (°C) |
|---|---|---|---|
| Enone + Methyl Glycinate | 79 | 86:14 | −20 |
| Enone + Ethyl Alaninate | 62 | 92:8 | −30 |
| Enone + tert-Butyl Ester | 48 | >99:1 | −40 |
Evans Oxazolidinone-Mediated Stereoselective Synthesis
Chiral Auxiliary Approach
The Evans method employs (4S)-phenyloxazolidinone to control stereochemistry during acylation and alkylation steps:
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Acylation : React oxazolidinone with ethyl chlorooxaloacetate in THF at −78°C.
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Alkylation : Treat the intermediate with methyl iodide and LDA, achieving trans-diastereoselectivity (dr = 22:1).
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Cleavage : Hydrolyze the oxazolidinone with LiOH/H₂O₂, followed by esterification with ethanol/HCl.
This method produces the target compound in 63–67% overall yield, with dr >20:1 after recrystallization.
Industrial Scaling via Continuous Flow
Batch processes face limitations in heat transfer and mixing efficiency. Patent data reveals that continuous flow microreactors (0.5 mm ID) operating at 10 mL/min reduce reaction times from 24 h to 6 h while maintaining dr >18:1.
Reductive Amination of β-Keto Esters
Two-Step Protocol
A β-keto ester intermediate undergoes reductive amination with methylamine to form the pyrrolidine core:
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Condensation : React ethyl 3-methyl-2-oxopent-4-enoate with methylamine in ethanol, catalyzed by p-TsOH (5 mol%).
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Reduction : Hydrogenate the imine intermediate over Pd/C (10 wt%) at 50 psi H₂, achieving 85% conversion.
The final product is isolated via vacuum distillation (bp 120–125°C at 0.1 mmHg) with 71% yield.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (2S,3R)-enantiomer of racemic ethyl 3-methylpyrrolidine-2-carboxylate in vinyl acetate. After 24 h at 30°C, the (2R,3S)-enantiomer remains unreacted (98% ee), isolated by silica gel chromatography.
Diastereomeric Salt Formation
Reacting the racemate with (−)-dibenzoyl-L-tartaric acid in ethanol yields a crystalline salt of the (2R,3S)-enantiomer (mp 142–143°C). Two recrystallizations increase ee from 80% to 99.5%.
Industrial Production and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis and Properties
Synthetic Routes:
The synthesis of ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate typically involves:
- Starting Materials: Chiral precursors such as 3-methylpyrrolidine.
- Esterification: The carboxylic acid is esterified using ethanol in the presence of an acid catalyst.
- Purification: Techniques like recrystallization or chromatography are employed to achieve high purity.
Properties:
This compound is characterized by its chiral nature, which is crucial for its biological activity. Its structural configuration allows for specific interactions with biological targets, enhancing its utility in drug development.
Scientific Research Applications
This compound has been investigated across multiple domains:
A. Organic Chemistry
- Chiral Building Block: It serves as a vital building block in the synthesis of complex organic molecules. Its chirality is leveraged to produce enantiomerically pure compounds essential for pharmaceutical applications.
B. Medicinal Chemistry
- Pharmaceutical Development: The compound is explored as a precursor in synthesizing biologically active compounds. Its derivatives have shown potential in treating various diseases due to their ability to interact with specific molecular targets.
C. Biological Research
- Biological Activity: this compound exhibits significant biological activities:
- Anticancer Properties: Studies indicate that derivatives can enhance the efficacy of established anticancer drugs by increasing cytotoxic effects against cancer cells.
- Neuroprotective Effects: Some derivatives are being explored for potential neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Anti-inflammatory Activity: The compound has shown the ability to modulate inflammatory pathways, inhibiting pro-inflammatory mediators.
Case Study 1: Anticancer Activity
Research published in Cancer Research demonstrated that this compound derivatives significantly increased the cytotoxic effects of sorafenib in murine hepatocellular carcinoma models. The study highlighted a synergistic effect that could lead to improved therapeutic strategies against liver cancer .
Case Study 2: Neuroprotection
A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that specific derivatives could reduce neuronal cell death and promote survival pathways .
Case Study 3: Anti-inflammatory Mechanism
In research conducted by Journal of Medicinal Chemistry, it was found that this compound inhibited the production of prostaglandin E2 (PGE2) in human cancer cell lines, indicating its potential as an anti-inflammatory agent .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Chemistry | Chiral building block for complex molecules | Essential for synthesizing enantiomerically pure pharmaceuticals |
| Medicinal Chemistry | Precursor for biologically active compounds | Derivatives show promise in drug development |
| Biological Research | Exhibits anticancer, neuroprotective, and anti-inflammatory activities | Enhances efficacy of anticancer drugs; reduces neuronal damage; inhibits inflammation |
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Stereochemical Variations
Table 1: Key Structural and Stereochemical Comparisons
Key Observations:
- The hydrochloride salt in increases water solubility, a property absent in the free base target compound.
- Ring Systems : Pyrrolo-pyridazine derivatives (e.g., ) introduce fused rings and additional functional groups (e.g., oxo, hydroxyl), altering conformational flexibility and hydrogen-bonding capacity compared to simple pyrrolidines.
- Aromatic vs. Saturated Systems : Pyridine-based esters (e.g., ) exhibit aromatic π-electron systems, influencing electronic distribution and stability, whereas pyrrolidines offer saturated frameworks amenable to stereochemical diversification.
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations:
- Chromatographic Behavior : The spiro-oxindole compound exhibits moderate polarity (Rf = 0.32), suggesting comparable elution profiles to pyrrolidine esters under similar conditions.
- Optical Activity : The significant optical rotation ([α]D = −9.6) in underscores the stereochemical influence on polarized light interaction, a property expected for the target compound given its chiral centers.
Biological Activity
Ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including antimicrobial and anticancer research.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Starting Materials : Ethyl acetoacetate and (R)-3-methylpyrrolidine.
- Reaction Conditions : The reaction is conducted using a base such as sodium hydride or potassium carbonate to deprotonate ethyl acetoacetate, followed by nucleophilic addition to (R)-3-methylpyrrolidine.
- Purification : Techniques like recrystallization or column chromatography are employed to isolate the desired enantiomerically pure compound.
Chemical Structure
The compound features a pyrrolidine ring with a carboxylate group, contributing to its unique chemical reactivity and biological properties. Its stereochemistry is crucial for its biological activity, particularly in interactions with biological targets.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Molecular Targets : The compound may modulate the activity of enzymes or receptors, influencing pathways related to neurotransmission, inflammation, and cell proliferation .
- Biochemical Pathways : It can inhibit enzyme activity or receptor binding, leading to potential therapeutic effects in various diseases .
Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial properties. It has been investigated for its efficacy against multi-drug resistant bacteria, which poses a significant challenge in modern medicine .
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrrolidine compounds have shown promise as selective estrogen receptor modulators (SERMs), which are vital in treating hormone-sensitive cancers such as breast cancer .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate | Contains a phenyl group | Different biological activities due to structural variance |
| Ethyl (2R,3S)-3-methylpyrrolidine-2-acetate | Contains an acetate group | Affects reactivity and applications |
This table highlights how variations in structure can lead to different biological activities and applications.
Antimicrobial Research
In one case study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Cancer Research
Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell survival and death .
Q & A
Basic: What synthetic routes are commonly employed to prepare ethyl (2R,3S)-3-methylpyrrolidine-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving chiral resolution or asymmetric catalysis. For example, (R)-2-methyl-pyrrolidine-2-carboxylic acid derivatives are esterified using ethylating agents (e.g., ethyl chloroformate) under basic conditions. Stereochemical control is achieved through enantioselective hydrogenation of prochiral intermediates or resolution via diastereomeric salt formation. Key intermediates like 2,3-difluorobenzaldehyde are often used in coupling reactions to build the pyrrolidine core .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for absolute configuration determination. For example, derivatives of similar pyrrolidine carboxylates (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) have been resolved using single-crystal diffraction (space group P2₁2₁2₁), with R-factors <0.05 . Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) coupled with polarimetric detection can validate enantiopurity.
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates in stereoselective reactions. For instance, ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for coupling reactions involving iodobenzene derivatives or trifluoromethylfurans . This reduces trial-and-error experimentation by 30–50% in complex heterocycle syntheses.
Advanced: How to resolve contradictions in reported yields for this compound derivatives?
Methodological Answer:
Discrepancies often arise from variations in reaction parameters (e.g., catalyst loading, solvent purity). Systematic analysis using design of experiments (DoE) can isolate critical factors. For example, in the synthesis of ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (yields: 23–45%), factors like benzoyl chloride stoichiometry and reaction time were identified as key variables via Plackett-Burman screening . Cross-referencing NMR data (e.g., δ 2.22 ppm for methyl groups in DMSO-d6) ensures product consistency.
Advanced: What strategies mitigate racemization during functionalization of this compound?
Methodological Answer:
Racemization occurs under acidic/basic conditions or elevated temperatures. To minimize this:
- Use mild coupling agents (e.g., HATU or COMU instead of EDCI/HOBt).
- Perform reactions at ≤0°C for acid-sensitive intermediates.
- Monitor enantiomeric excess (ee) via chiral GC/MS after each step.
For example, in the synthesis of trifluoromethylfuran derivatives, racemization was reduced to <2% by replacing HCl with AcOH in deprotection steps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.22 ppm, ethyl ester quartets at δ 4.27 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in the pyrrolidine ring .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 402.2 for iodobenzoyl derivatives) .
Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Introduce substituents at the 3-methyl position (e.g., halogens or aryl groups) via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig).
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for salt formation or bioisosteric replacement.
- Docking studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., enzymes in the pyrrolidine biosynthetic pathway) .
Advanced: What are the challenges in scaling up enantioselective syntheses of this compound?
Methodological Answer:
Key challenges include:
- Catalyst recyclability : Homogeneous catalysts (e.g., BINAP-Ru complexes) are costly; heterogeneous alternatives (e.g., immobilized Jacobsen catalysts) improve feasibility.
- Purification : Chiral columns are impractical for large batches; simulated moving bed (SMB) chromatography or crystallization-driven resolution is preferred.
- Byproduct control : Monitor diastereomeric impurities via UPLC with a C18 column (e.g., 0.1% trifluoroacetic acid in acetonitrile/water gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
